Technical Guide: N-Isopentyl-2-(trifluoromethyl)benzamide
Technical Guide: N-Isopentyl-2-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
Based on available data for Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)-, the following properties are reported[1][2][3]:
| Property | Value |
| Molecular Formula | C13H16F3NO |
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | N-(3-methylbutyl)-2-(trifluoromethyl)benzamide |
| SMILES | CC(C)CCNC(=O)c1ccccc1C(F)(F)F |
| LogP (Octanol/Water Partition Coefficient) | 3.481 (Calculated) |
| Water Solubility | -4.35 log(mol/L) (Calculated) |
Experimental Protocols
While a specific protocol for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide is not detailed in the reviewed literature, a standard amidation reaction represents a highly plausible and efficient route. Two general methods are presented below.
Method 1: Amidation of 2-(Trifluoromethyl)benzoic Acid
This method involves the direct coupling of 2-(trifluoromethyl)benzoic acid with isopentylamine using a suitable coupling agent.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Isopentylamine (3-methyl-1-butylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add isopentylamine (1.1 eq) to the solution.
-
If using DCC, add DCC (1.2 eq) and a catalytic amount of DMAP. If using HATU, add HATU (1.2 eq) and a suitable non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if DCC was used, filter off the N,N'-dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-isopentyl-2-(trifluoromethyl)benzamide.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Method 2: Acyl Chloride Formation Followed by Amination
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine.
Materials:
-
2-(Trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Isopentylamine
-
Triethylamine (Et3N) or pyridine
Procedure:
Step A: Synthesis of 2-(Trifluoromethyl)benzoyl chloride
-
In a fume hood, add 2-(trifluoromethyl)benzoic acid (1.0 eq) to a round-bottom flask.
-
Add an excess of thionyl chloride (e.g., 2-3 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF if using oxalyl chloride.
-
Reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude 2-(trifluoromethyl)benzoyl chloride. This intermediate is often used immediately in the next step.
Step B: Amidation
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Dissolve the crude 2-(trifluoromethyl)benzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve isopentylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up the reaction as described in Method 1 (washing with acid, base, and brine).
-
Purify the product by silica gel column chromatography.
Potential Biological Activity and Mechanism of Action
While no specific biological data for N-isopentyl-2-(trifluoromethyl)benzamide has been found, the broader class of N-substituted benzamides has been investigated for various therapeutic applications. Structurally similar compounds have shown activities as enzyme inhibitors and signaling pathway modulators.
Enzyme Inhibition
A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share the trifluoromethylbenzoyl moiety, demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[4]. The inhibitory concentrations (IC50) were found to be in the micromolar range, with the potency influenced by the length of the alkyl chain. For instance, derivatives with C5 to C7 alkyl chains showed optimal inhibition of BuChE[4]. This suggests that N-isopentyl-2-(trifluoromethyl)benzamide could also exhibit inhibitory activity against these or other enzymes.
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 27.04 - 106.75 | [4] |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Butyrylcholinesterase (BuChE) | 58.01 - 277.48 | [4] |
Anticancer and Antimicrobial Activity
Other studies on trifluoromethyl-containing benzamides have explored their potential as anticancer and antimicrobial agents[5][6]. For example, certain novel trifluoro-oxoacetamido benzamides have shown potent inhibitory activity against Cholesteryl Ester Transfer Protein (CETP), with IC50 values in the nanomolar to micromolar range[7]. Furthermore, some N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed excellent anticancer activity against the A549 lung cancer cell line with IC50 values around 17-19 µM[5].
| Compound Class | Biological Activity | IC50 / MIC | Cell Line / Organism | Reference |
| Trifluoro-oxoacetamido benzamides | CETP Inhibition | 7.16 x 10⁻⁸ - 1.24 µM | - | [7] |
| N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamides | Anticancer | 17 - 19 µM | A549 (Lung Cancer) | [5] |
| Aryl-urea derivatives with trifluoromethyl groups | Antibacterial | MIC: 4.88 µg/mL | B. mycoides, E. coli | [6] |
| Aryl-urea derivatives with trifluoromethyl groups | Anticancer | IC50: 12.4 - 44.4 µM | Various cancer cell lines | [6] |
Visualizations
Experimental Workflow: Amidation of 2-(Trifluoromethyl)benzoic Acid
Caption: General workflow for the synthesis of N-isopentyl-2-(trifluoromethyl)benzamide.
Potential Signaling Pathway Involvement
Given that some N-substituted benzamides are known to induce apoptosis, a simplified diagram illustrating a potential mechanism of action is provided. This is a generalized pathway and would require experimental validation for the specific compound.
Caption: Hypothetical signaling pathway leading to apoptosis.
References
- 1. Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)- [webbook.nist.gov]
- 2. Benzamide, 2-(trifluoromethyl)-N-(3-methylbutyl)- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemeo.com [chemeo.com]
- 4. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
